

# An In-depth Technical Guide to 2-Hydrazinylphenol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Hydrazinylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-hydrazinylphenol**, a versatile organic compound with significant potential in synthetic chemistry and drug discovery. This document details its chemical identity, physicochemical properties, synthesis, and reactivity, with a special focus on its applications in medicinal chemistry, supported by available data on its biological activities.

## Chemical Identity and Physicochemical Properties

**2-Hydrazinylphenol**, a derivative of both phenol and hydrazine, is a compound of interest due to the combined reactivity of its hydroxyl and hydrazinyl functional groups. It is often utilized in its more stable hydrochloride salt form.

Table 1: Chemical Identifiers for **2-Hydrazinylphenol** and its Hydrochloride Salt

Identifier	2-Hydrazinylphenol	2-Hydrazinylphenol Hydrochloride
IUPAC Name	2-hydrazinylphenol	2-hydrazinylphenol;hydrochloride [1]
Synonyms	2-Hydrazinophenol, (2-Hydroxyphenyl)hydrazine	2-Hydrazino-phenol hydrochloride
CAS Number	930-09-6	23274-70-6[1]
Molecular Formula	C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O	C <sub>6</sub> H <sub>9</sub> ClN <sub>2</sub> O[1]
Molecular Weight	124.14 g/mol	160.60 g/mol [1]

Table 2: Physicochemical Properties

Property	Value	Notes
Melting Point	Not available for free base	Data for Phenylhydrazine: 19.5 °C
Boiling Point	Not available for free base	Data for Phenylhydrazine: 243.5 °C
Solubility	Soluble in polar organic solvents	The hydrochloride salt is soluble in water.
pKa	Not available	Data for Hydrazine: ~8.1

## Synthesis and Reactivity

The synthesis of **2-hydrazinylphenol** can be achieved through several methods, primarily involving the reaction of a protected 2-aminophenol derivative or through nucleophilic substitution reactions.

## Experimental Protocol: Synthesis of 2-Hydrazinylphenol Hydrochloride

A common laboratory-scale synthesis involves the diazotization of 2-aminophenol followed by reduction.

Materials:

- 2-Aminophenol
- Sodium nitrite ( $\text{NaNO}_2$ )
- Concentrated Hydrochloric Acid (HCl)
- Sodium sulfite ( $\text{Na}_2\text{SO}_3$ )
- Sodium bisulfite ( $\text{NaHSO}_3$ )
- Ice
- Ethanol

Procedure:

- **Diazotization:** 2-Aminophenol is dissolved in hydrochloric acid and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
- **Reduction:** A solution of sodium sulfite and sodium bisulfite in water is prepared and cooled. The cold diazonium salt solution is then added slowly to this reducing solution. The reaction mixture is stirred and gradually warmed.
- **Isolation:** The resulting **2-hydrazinylphenol** is often isolated as its hydrochloride salt by acidification with concentrated HCl, which precipitates the product.
- **Purification:** The crude **2-hydrazinylphenol** hydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol-water.

## Chemical Reactivity

**2-Hydrazinylphenol** exhibits reactivity characteristic of both phenols and hydrazines. The hydroxyl group can undergo O-alkylation and acylation. The hydrazinyl group is a potent nucleophile and can participate in several key reactions:

- **Formation of Hydrazones:** Reacts with aldehydes and ketones to form stable hydrazones. This reaction is fundamental in the synthesis of many heterocyclic compounds and bioactive molecules.
- **Fischer Indole Synthesis:** As a substituted hydrazine, it can be a key starting material in the Fischer indole synthesis to produce various indole derivatives.
- **Oxidation/Reduction:** The hydrazinyl group can be oxidized to the corresponding diazonium salt or reduced.

## Applications in Drug Development and Biological Activity

The structural features of **2-hydrazinylphenol** make it an attractive scaffold for the development of novel therapeutic agents. Its derivatives have been investigated for a range of biological activities.

### Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The presence of the hydroxyl group on the aromatic ring of **2-hydrazinylphenol** suggests it may act as a hydrogen atom donor to neutralize reactive oxygen species (ROS).

#### Experimental Protocol: DPPH Radical Scavenging Assay

This assay is commonly used to evaluate the antioxidant activity of a compound.

Materials:

- 2,2-Diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
- **2-Hydrazinylphenol** solution in a suitable solvent (e.g., methanol or DMSO)

- Ascorbic acid (as a positive control)
- 96-well microplate
- Spectrophotometer

#### Procedure:

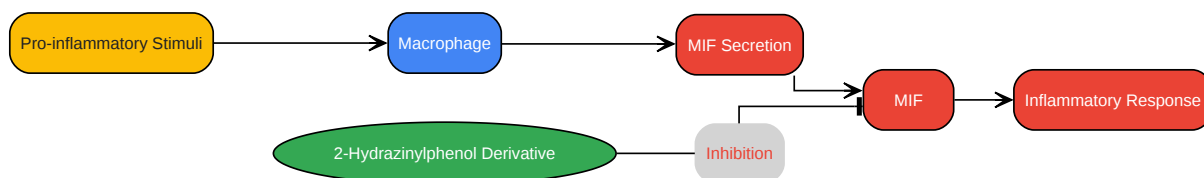
- Prepare serial dilutions of the **2-hydrazinylphenol** solution and the ascorbic acid standard in the microplate.
- Add the DPPH solution to each well.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance of each well at a wavelength of approximately 517 nm.
- The radical scavenging activity is calculated as the percentage of DPPH discoloration. The  $IC_{50}$  value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined.

## Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. Phenolic compounds often exhibit anti-inflammatory effects by modulating key signaling pathways. Phenolic hydrazones have been identified as potent inhibitors of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.<sup>[2]</sup>

Mechanism of Action: Inhibition of Macrophage Migration Inhibitory Factor (MIF)

MIF is a key regulator of the inflammatory response. Its inhibition by phenolic hydrazones, likely including derivatives of **2-hydrazinylphenol**, represents a promising strategy for anti-inflammatory drug development. The mechanism involves the binding of the phenolic hydrazone to the active site of MIF, thereby inhibiting its tautomerase activity and its ability to promote pro-inflammatory signaling.



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Inhibition of MIF by **2-Hydrazinylphenol** Derivatives.

## Anticancer Activity

Hydrazone derivatives have demonstrated significant potential as anticancer agents. The proposed mechanisms of action are diverse and can involve the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways in cancer cells.

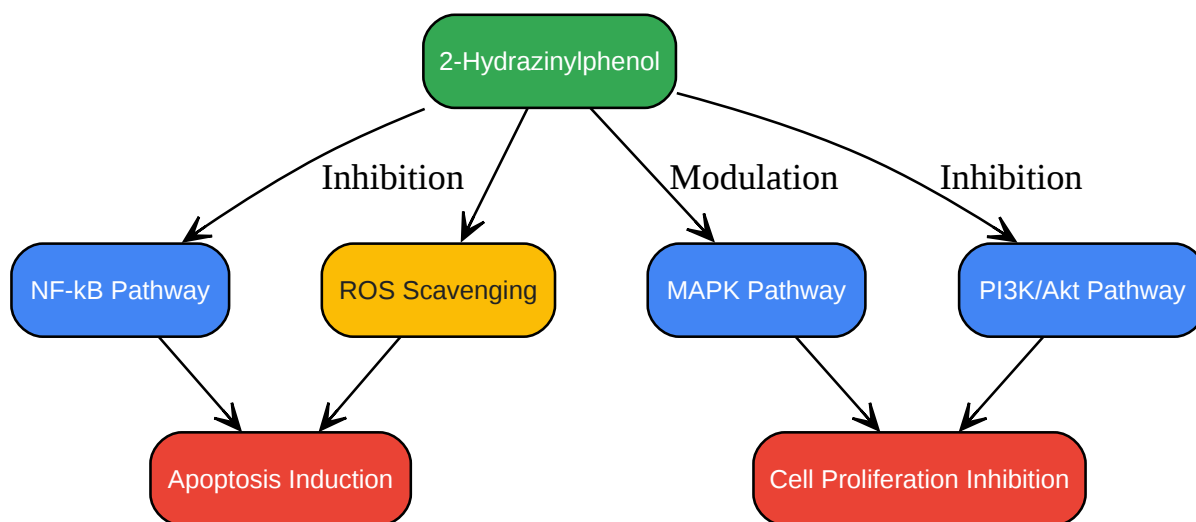
Table 3: Cytotoxic Activity of Selected Hydrazone Derivatives against Cancer Cell Lines

Compound Type	Cancer Cell Line	IC <sub>50</sub> (μM)	Reference
Acylhydrazone derivative 8c	Huh-7 (Liver Cancer)	7.74 ± 2.18	[3]
Acylhydrazone derivative 8e	Huh-7 (Liver Cancer)	4.46 ± 1.05	[3]
Sulfonyl hydrazone derivative	A549 (Lung Cancer)	16.18	[4]
Sulfonyl hydrazone derivative	MDA-MB-231 (Breast Cancer)	11.10	[4]

While specific data for **2-hydrazinylphenol** is limited, the data for related hydrazone structures highlight the potential of this chemical class in oncology research.

Logical Pathway: Potential Anticancer Mechanisms of Phenolic Compounds

Phenolic compounds are known to modulate several signaling pathways that are often dysregulated in cancer. A logical workflow for the potential anticancer mechanism of **2-hydrazinylphenol**, based on the known activities of phenolic compounds, is presented below.



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Potential Anticancer Signaling Pathways Modulated by **2-Hydrazinylphenol**.

## Safety and Handling

As a hydrazine derivative, **2-hydrazinylphenol** and its salts should be handled with care. The safety data for the closely related phenylhydrazine and its hydrochloride salt provide a strong indication of the potential hazards.

Table 4: GHS Hazard Statements for Phenylhydrazine Hydrochloride

Hazard Class	Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)	H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[5]
Skin Corrosion/Irritation	H315: Causes skin irritation.[5]
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation.[5]
Skin Sensitization	H317: May cause an allergic skin reaction.[5]
Germ Cell Mutagenicity	H341: Suspected of causing genetic defects.[5]
Carcinogenicity	H350: May cause cancer.[5]
Specific Target Organ Toxicity (Repeated Exposure)	H372: Causes damage to organs through prolonged or repeated exposure.[5]
Hazardous to the Aquatic Environment	H400: Very toxic to aquatic life.[5]

#### Handling Precautions:

- Use in a well-ventilated area, preferably in a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

## Conclusion

**2-Hydrazinylphenol** is a valuable building block in organic synthesis with demonstrated potential in the development of new therapeutic agents. Its derivatives have shown promising antioxidant, anti-inflammatory, and anticancer activities. Further research into the specific molecular targets and mechanisms of action of **2-hydrazinylphenol** and its analogs is



warranted to fully exploit its therapeutic potential. The information provided in this guide serves as a comprehensive resource for researchers and professionals working with this versatile compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Hydrazinylphenol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8683941#iupac-name-for-2-hydrazinylphenol]

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